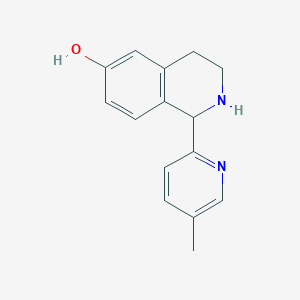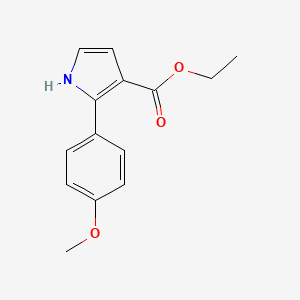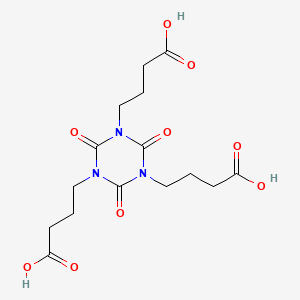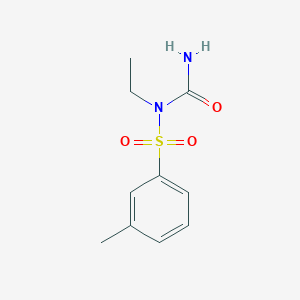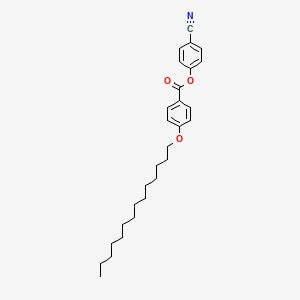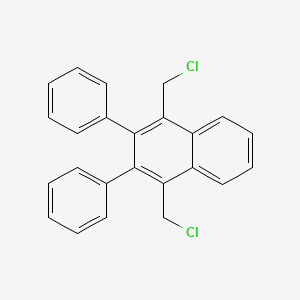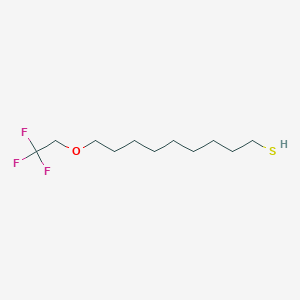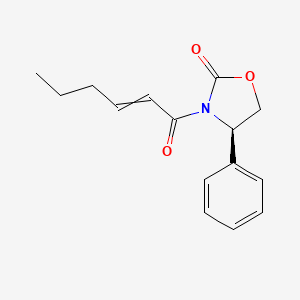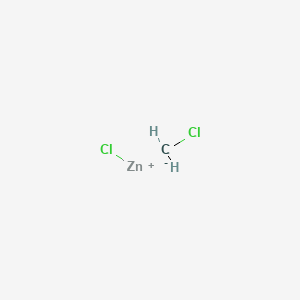
Chlorozinc(1+) chloromethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorozinc(1+) chloromethanide can be synthesized through the reaction of zinc chloride with chloromethane. This reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{ZnCl}_2 + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{ClZnCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process often includes the use of specialized equipment to handle the reactive nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+) chloromethanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethanide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozinc compounds, while oxidation reactions may produce zinc oxides .
Scientific Research Applications
Chlorozinc(1+) chloromethanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of chlorozinc(1+) chloromethanide involves its ability to form stable complexes with other molecules. This is primarily due to the presence of the zinc ion, which can coordinate with various ligands. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Zinc Chloride (ZnCl₂): A common zinc compound used in various chemical reactions.
Methylzinc Chloride (CH₃ZnCl): Similar to chlorozinc(1+) chloromethanide but with different reactivity and applications.
Organozinc Compounds: A broad category of compounds that include zinc bonded to organic groups.
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike other zinc compounds, it has a distinct ability to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
199988-42-6 |
|---|---|
Molecular Formula |
CH2Cl2Zn |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
chloromethane;chlorozinc(1+) |
InChI |
InChI=1S/CH2Cl.ClH.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
InChI Key |
LRJGSNZPGVHSLG-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]Cl.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


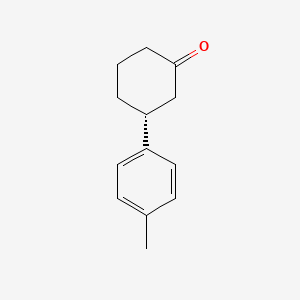
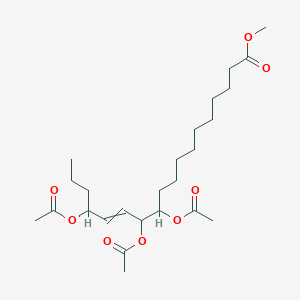
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
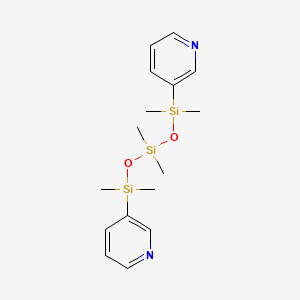
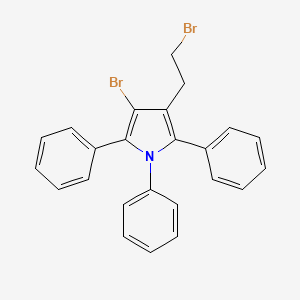
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
